![molecular formula C21H23NO2 B1623755 Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 67784-74-1](/img/structure/B1623755.png)
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a polymeric compound formed through the polymerization of formaldehyde with benzenamine, followed by maleation and cyclization processes . This compound is known for its excellent thermal and chemical stability, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of formaldehyde, polymer with benzenamine, maleated, cyclized involves several steps:
Polymerization: Formaldehyde reacts with benzenamine to form a polymer.
Maleation: The polymer is then reacted with maleic anhydride.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves:
Mixing: Formaldehyde and benzenamine are mixed in specific proportions.
Reaction: The mixture is allowed to react under controlled conditions to form the polymer.
Maleation and Cyclization: The polymer is then treated with maleic anhydride and subjected to cyclization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of coatings, adhesives, plastics, and fibers due to its excellent thermal and chemical stability
Wirkmechanismus
The mechanism of action of formaldehyde, polymer with benzenamine, maleated, cyclized involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Phenol-formaldehyde resin: Another polymer formed from formaldehyde and phenol.
Urea-formaldehyde resin: Formed from formaldehyde and urea.
Melamine-formaldehyde resin: Formed from formaldehyde and melamine.
Uniqueness: Aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is unique due to its specific combination of thermal and chemical stability, making it suitable for applications where other similar compounds may not perform as well .
Eigenschaften
CAS-Nummer |
67784-74-1 |
|---|---|
Molekularformel |
C21H23NO2 |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
aniline;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C6H7N/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;7-6-4-2-1-3-5-6/h3-10,16-17H,1-2H3;1-5H,7H2 |
InChI-Schlüssel |
UMBCKFDQILWGJI-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC=C(C=C1)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-[(3,7-dimethyl-2,6-octadienyl)oxy]acetaldehyde](/img/structure/B1623672.png)
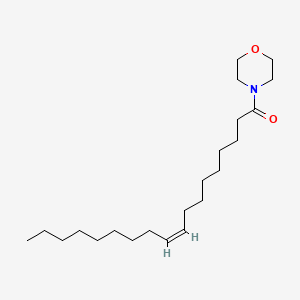
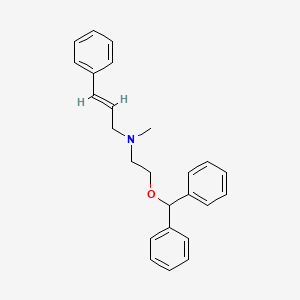
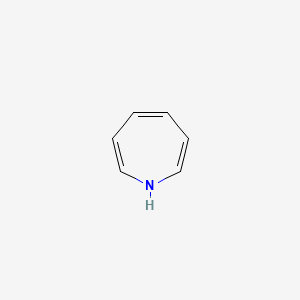
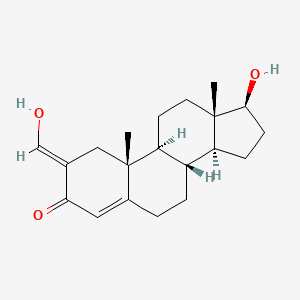
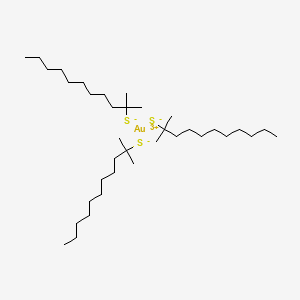
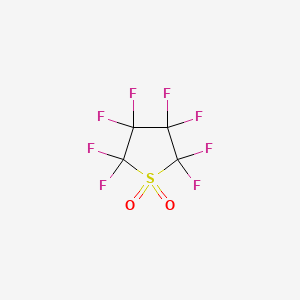
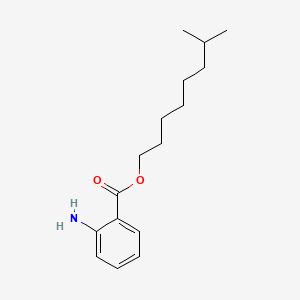
![[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1623684.png)

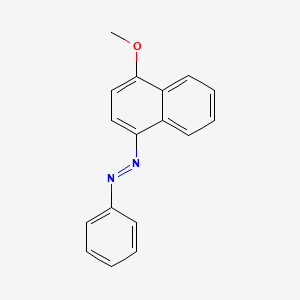
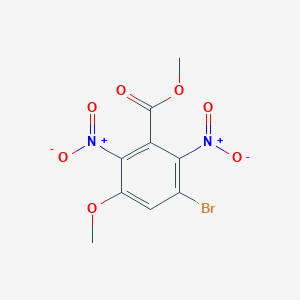
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)
![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-1-ium-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B1623695.png)
